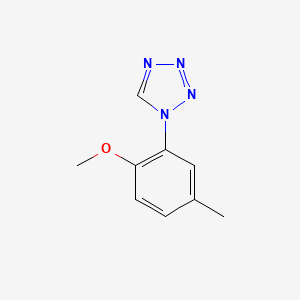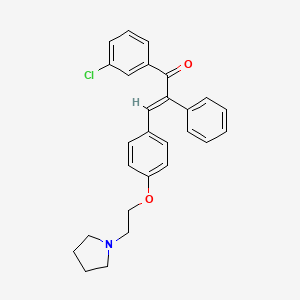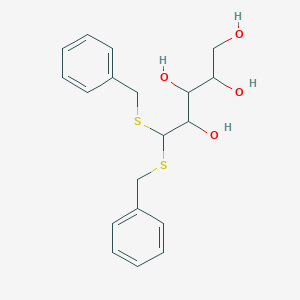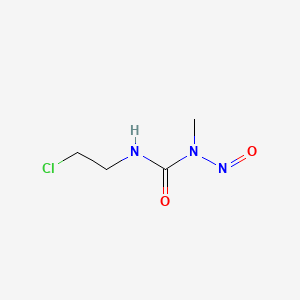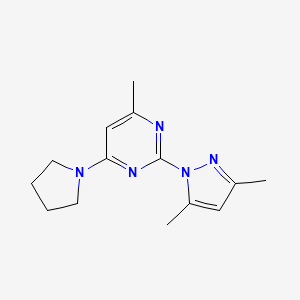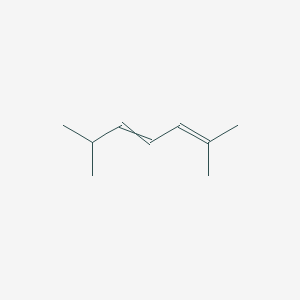
2,6-Dimethylhepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylhepta-2,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons. It is a hydrocarbon with the molecular formula C9H16 and is characterized by the presence of two double bonds and two methyl groups attached to the heptadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethylhepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A related compound with a similar structure but different functional groups.
2,4-Heptadiene: A simpler diene with fewer methyl groups.
2,6-Dimethylhepta-2,5-dienoic acid: A compound with similar carbon skeleton but different functional groups
Uniqueness
2,6-Dimethylhepta-2,4-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
4634-87-1 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3 |
InChI Key |
HQTKNGJJNNTBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


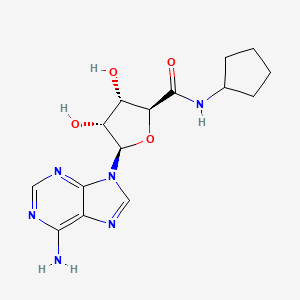
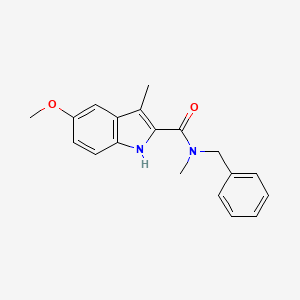
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
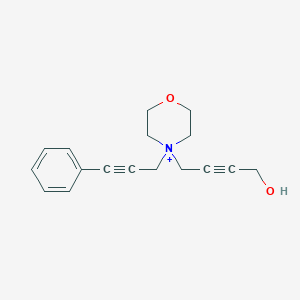
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
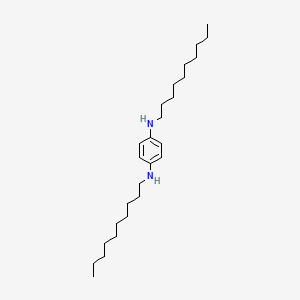
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
